8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid is a chemical compound with the CAS Number: 2460757-51-9 . It has a molecular weight of 220.22 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H14F2O3/c11-10(12)3-1-9(2-4-10)5-7(8(13)14)15-6-9/h7H,1-6H2,(H,13,14) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The compound’s molecular weight is 220.22 .Scientific Research Applications
Supramolecular Arrangements
Research has explored the synthesis and structural characteristics of cyclohexane-spirohydantoin derivatives, closely related to the oxaspiro[4.5]decane structure, highlighting the influence of substituents on supramolecular arrangements. Crystallographic analysis revealed that the crystals of these compounds do not contain solvent molecules and emphasized the role of substituents on the cyclohexane ring in forming supramolecular structures, with specific types of structures formed by dimers and ribbons depending on interactions between hydantoin rings (Graus et al., 2010).
Reactivity in Organic Synthesis
Enhanced reactivity has been observed in closely related spirocyclic compounds during the Castagnoli-Cushman reaction with imines, suggesting potential applications in organic synthesis. This indicates that the peripheral structure of the spirocyclic compounds can significantly impact their reactivity and broad substrate scope (Rashevskii et al., 2020).
Environmental Degradation
A review on the microbial degradation of polyfluoroalkyl chemicals, which are structurally related to "8,8-Difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid", has been conducted. It covers how these chemicals, when released into the environment, undergo abiotic and microbial degradation, potentially leading to the formation of perfluoroalkyl carboxylic acids and sulfonic acids, substances that are under scrutiny for their toxic profiles. This review suggests a significant environmental impact of these compounds and the need for further biodegradation studies (Liu & Avendaño, 2013).
Synthesis and Crystal Structure
Research into the synthesis and crystal structure of oxaspirocyclic compounds has provided insights into their potential applications in materials science and molecular engineering. The study highlights the synthesis of new oxaspirocyclic compounds and their determined structures via single crystal X-ray crystallography, illustrating the importance of these compounds in developing new materials with unique properties (Jiang & Zeng, 2016).
Safety and Hazards
properties
IUPAC Name |
8,8-difluoro-2-oxaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O3/c11-10(12)3-1-9(2-4-10)5-7(8(13)14)15-6-9/h7H,1-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQGNZPRBZBROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(OC2)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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